Prasugrel metabolite derivative
Description
Properties
Molecular Formula |
C27H29ClFNO5S |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride |
InChI |
InChI=1S/C27H28FNO5S.ClH/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28;/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32);1H/b19-14-; |
InChI Key |
IXPJVHUXCREIQM-YEBWQKSTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl |
Origin of Product |
United States |
The Metabolic Pathway of Prasugrel
Prasugrel (B1678051), as a prodrug, undergoes a two-step metabolic conversion to become pharmacologically active. researchgate.netmdpi.com
Step 1: Hydrolysis to an Intermediate Metabolite. Following oral administration, prasugrel is rapidly absorbed and undergoes hydrolysis, primarily by the enzyme human carboxylesterase 2 (hCE2) in the intestine. researchgate.netdrugbank.com This initial step converts prasugrel into an inactive intermediate thiolactone metabolite known as R-95913 (also referred to as PIM). researchgate.netnih.gov
Step 2: Conversion to the Active Metabolite. The intermediate metabolite, R-95913, is then further metabolized in the liver. This second step involves oxidation by cytochrome P450 enzymes, predominantly CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. researchgate.netdrugbank.comnih.gov This process results in the formation of the active metabolite, R-138727 (also referred to as PAM). researchgate.netnih.govnih.gov It is this active metabolite that is responsible for the antiplatelet effects of prasugrel. drugbank.comnih.gov
Chemical Structures of Prasugrel and Its Metabolites
The chemical structures of prasugrel (B1678051) and its key metabolites are central to understanding their function.
| Compound Name | Chemical Structure | Description |
| Prasugrel | 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | The parent prodrug. |
| R-95913 (PIM) | 2-oxo-prasugrel | The inactive intermediate thiolactone metabolite formed by hydrolysis of prasugrel. researchgate.net |
| R-138727 (PAM) | A thiol-containing active metabolite | The active metabolite formed by the oxidation of R-95913. researchgate.netnih.gov |
Research Findings on Prasugrel Metabolite Derivatives
Identification of Key Metabolites
The metabolic journey of prasugrel from an inactive compound to its active form and subsequent inactivation involves several well-defined chemical intermediates.
Upon oral administration, prasugrel is rapidly and almost completely hydrolyzed, primarily by carboxylesterase 2 (hCE2) in the intestine and also by hCE1 in the liver, to form an inactive thiolactone intermediate known as R-95913. researchgate.net This initial de-acetylation step is highly efficient and results in the formation of a stable, yet inactive, molecule characterized by a thiolactone ring structure. researchgate.netsci-hub.se The formation of R-95913 is a critical prerequisite for the subsequent generation of the active metabolite. researchgate.netnih.gov
The conversion of the inactive thiolactone intermediate R-95913 to the pharmacologically active metabolite, R-138727, is the pivotal step in prasugrel's bioactivation. researchgate.netnih.gov This process occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. nih.gov The transformation involves the oxidative opening of the thiolactone ring, which exposes a highly reactive thiol (-SH) group. medchemexpress.comnih.govdrugbank.com It is this free thiol group that enables R-138727 to form an irreversible covalent disulfide bond with the P2Y12 receptor on platelets, leading to the inhibition of platelet aggregation. nih.govhmdb.ca
The active metabolite R-138727 has a short half-life in the bloodstream as it is rapidly converted into several inactive metabolites. nih.gov The primary routes of inactivation involve the chemical modification of the essential thiol group. One major pathway is S-methylation, catalyzed by S-methyltransferase, which attaches a methyl group to the sulfur atom. nih.gov Another significant inactivation pathway is conjugation with the amino acid L-cysteine, forming a cysteine-conjugated metabolite (R-119251). nih.govchemicea.com These modifications render the molecule unable to bind to the P2Y12 receptor, thus terminating its antiplatelet activity. nih.govnih.gov
Stereochemical Aspects of the Active Metabolite
The three-dimensional arrangement of atoms in the active metabolite of prasugrel is a critical determinant of its pharmacological potency.
The active metabolite, R-138727, possesses two chiral centers, which means it can exist as a mixture of four distinct stereoisomers: RS, RR, SS, and SR. researchgate.net Although prasugrel itself is administered as a racemate, the metabolic conversion process is enantioselective. researchgate.net Following administration, the pharmacologically more potent RS and RR isomers are found in plasma at significantly higher concentrations—approximately five times higher—than the less active SS and SR isomers. researchgate.net In dog studies, the most potent RS-isomer was the most abundant, accounting for 35% of the active metabolites, followed by the RR (30%), SS (20%), and SR (15%) isomers. researchgate.net
Spectroscopic and Chromatographic Confirmation of Metabolite Structures
The definitive identification and structural elucidation of prasugrel metabolites rely on a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is frequently employed for the separation of these compounds from biological matrices. ju.edu.jofigshare.com Following separation, mass spectrometry and nuclear magnetic resonance spectroscopy are pivotal in providing unambiguous structural confirmation.
Mass Spectrometry (MS and MS2)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification and structural characterization of prasugrel metabolites. nih.govscispace.com This technique offers high sensitivity and selectivity, enabling the detection of metabolites in complex biological fluids like human plasma. nih.govcapes.gov.brsigmaaldrich.comresearchgate.net
Researchers typically use a triple quadrupole mass spectrometer operating with positive electrospray ionization (ESI) to detect and quantify the active and inactive metabolites after chromatographic separation. nih.govscispace.comsigmaaldrich.com The active metabolite of prasugrel is often derivatized to ensure its stability during sample processing and storage before analysis. nih.govscispace.comsigmaaldrich.com
In MS analysis, the parent molecule is ionized, and its mass-to-charge ratio (m/z) is determined. For further structural information, tandem mass spectrometry (MS2 or MS/MS) is performed. In this process, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.
For instance, the active metabolite of prasugrel (PAM, R-138727) has been identified by its mass-to-charge ratio. nih.gov Studies involving the biocatalytic synthesis of prasugrel's active metabolite confirmed its structure using MS and MS2 spectrometry. nih.gov The analysis of isomers of the active metabolite showed a clear ion at an m/z of 350. nih.gov Subsequent MS2 analysis with a collision energy of 25 revealed a specific fragmentation pattern that helps to confirm the structure. nih.gov Similarly, the inactive intermediate metabolite (PIM; R-95913) is also assessed using mass spectrometry to understand its pharmacokinetic profile. nih.gov
| Metabolite | Abbreviation | Ionization Mode | Parent Ion (m/z) | Source |
|---|---|---|---|---|
| Prasugrel Active Metabolite | PAM (R-138727) | Positive ESI | 350 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of prasugrel metabolites and related compounds. While MS provides information about mass and fragmentation, NMR offers detailed insights into the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H NMR (proton NMR) and ¹³C NMR are utilized to piece together the exact structure of isolated metabolites or degradation products. ju.edu.joresearchgate.netjocpr.com
The process involves isolating a sufficient quantity of the compound, often through techniques like preparative thin-layer chromatography (TLC), before dissolving it in a deuterated solvent for analysis. researchgate.net For example, the structures of several degradation products of prasugrel, which share core structural features with its metabolites, have been confirmed using ¹H NMR and FTIR studies. researchgate.net
In one study, the structure of a degradation product, Impurity 2 (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c] pyridin-2(4H)-one), was identified using both LC-MS and NMR techniques. ju.edu.jofigshare.com Another investigation into impurities formed during synthesis used ¹H and ¹³C NMR to characterize a desfluoro prasugrel impurity, providing detailed chemical shift data. asianpubs.org The ¹³C NMR spectrum for this impurity showed characteristic peaks at 208.61 ppm (ketone), along with other signals corresponding to the aromatic and aliphatic carbons of the molecule. asianpubs.org The ¹H NMR spectrum displayed multiplets for the aromatic protons between δ 7.32-7.47 ppm and a singlet for the thiophene (B33073) proton at δ 6.43 ppm, among other key signals. asianpubs.org
Initial Hydrolysis to Thiolactone Intermediate
Upon oral administration, prasugrel is rapidly and almost completely hydrolyzed in the intestine and plasma to an inactive intermediate thiolactone metabolite, R-95913. ahajournals.orgnih.govdrugbank.comnih.gov This initial step is so efficient that the parent compound, prasugrel, is not detectable in plasma. ahajournals.orgdrugbank.com
Role of Carboxylesterases (e.g., hCE1, hCE2)
The primary enzymes responsible for this rapid hydrolysis are human carboxylesterases (hCE), with a significant contribution from arylacetamide deacetylase (AADAC). nih.govnih.gov
hCE2: This enzyme, predominantly found in the intestine, plays a major role in the hydrolysis of prasugrel. researchgate.netnih.govnih.gov Studies have shown that the hydrolysis of prasugrel is at least 25 times greater with hCE2 than with hCE1. nih.govresearchgate.net
hCE1: While also capable of hydrolyzing prasugrel, hCE1, which is more abundant in the liver, has a much lower efficiency compared to hCE2. nih.govnih.govresearchgate.net
AADAC: Research suggests that arylacetamide deacetylase, which is highly expressed in the small intestine and liver, contributes significantly to prasugrel hydrolysis, with its contribution in the human intestine being comparable to that of hCE2. nih.gov
Enzyme Kinetics of Hydrolytic Conversion
The kinetics of prasugrel hydrolysis differ between the primary enzymes involved, reflecting their varying efficiencies.
hCE1: The hydrolysis of prasugrel by hCE1 follows Michaelis-Menten kinetics. nih.govresearchgate.net
hCE2: In contrast, hCE2 exhibits more complex kinetics, showing a combination of Hill kinetics at lower substrate concentrations and substrate inhibition at higher concentrations. nih.govresearchgate.net
Table 1: Enzyme Kinetics of Prasugrel Hydrolysis by hCE1 and hCE2
| Enzyme | Apparent Km (μM) | Apparent Vmax (nmol product/min/μg protein) | Apparent Hill Coefficient | Apparent IC50 (μM) |
|---|---|---|---|---|
| hCE1 | 9.25 nih.govresearchgate.net | 0.725 nih.govresearchgate.net | N/A | N/A |
| hCE2 | 11.1 (Ks) nih.govresearchgate.net | 19.0 nih.govresearchgate.net | 1.42 nih.govresearchgate.net | 76.5 nih.govresearchgate.net |
Km: Michaelis constant, Vmax: maximum reaction velocity, Ks: substrate constant, IC50: half maximal inhibitory concentration. Data from in vitro studies with expressed and purified enzymes.
Cytochrome P450 (CYP)-Mediated Oxidation to Active Metabolite
Following the initial hydrolysis, the inactive thiolactone intermediate (R-95913) undergoes a single-step oxidation to form the active metabolite, R-138727. ahajournals.orgahajournals.orgdrugbank.com This conversion is mediated by the cytochrome P450 (CYP) enzyme system, primarily in the liver. ahajournals.orgdrugbank.com
Primary CYP Isoenzymes Involved (e.g., CYP3A4, CYP2B6)
The formation of the active metabolite is predominantly carried out by two main CYP isoenzymes:
CYP3A4 and CYP3A5: These isoforms are major contributors to the oxidation of R-95913. nih.govnih.govresearchgate.netmdpi.comnih.gov Studies have shown a strong correlation between CYP3A-mediated activity and the formation of the active metabolite. nih.gov
CYP2B6: This isoenzyme also plays a primary role in the bioactivation of prasugrel. nih.govnih.govresearchgate.netmdpi.comnih.gov
Enzyme Kinetics of Active Metabolite Formation
The formation of the active metabolite R-138727 from the thiolactone intermediate R-95913 exhibits hyperbolic kinetics, which is consistent with the predominance of a single enzyme or enzyme family in the process. nih.gov
Table 2: Kinetic Parameters for the Formation of Prasugrel Active Metabolite (R-138727)
| System | Apparent Km (μM) |
|---|---|
| Human Liver Microsomes | 21-30 nih.gov |
Km: Michaelis constant. Data from in vitro incubations with human liver microsomes.
Intermediate Sulfenic Acid Formation
The conversion of the inactive thiolactone metabolite of prasugrel (R-95913) to the active thiol metabolite (R-138727) is not a direct reduction but a complex oxidative process catalyzed by cytochrome P450 (P450) enzymes. nih.govacs.orgacs.org A pivotal step in this transformation is the formation of a highly reactive sulfenic acid intermediate. acs.orgfigshare.comnih.gov This intermediate is generated through the P450-dependent oxidative cleavage of the thiolactone ring. acs.orgfigshare.com
Research has provided strong evidence for the existence of this transient sulfenic acid. acs.org Studies using rat and human liver microsomes have successfully "trapped" the sulfenic acid metabolite using dimedone, a specific trapping agent, leading to a stable adduct that could be characterized. acs.orgfigshare.comnih.gov The formation of this intermediate is dependent on P450 enzymes, as the process is inhibited by known P450 inhibitors like N-benzyl-imidazole. acs.org
The proposed mechanism suggests that P450 enzymes first oxidize the sulfur atom of the thiolactone (R-95913) to form a thiolactone sulfoxide (B87167). acs.orgmdpi.com This sulfoxide is a highly reactive intermediate. acs.org A subsequent nucleophilic attack by a water molecule on the carbonyl group of the thiolactone sulfoxide leads to the opening of the ring and the formation of the sulfenic acid. figshare.comnih.govmdpi.com This sulfenic acid is then reduced to the active thiol metabolite, R-138727. acs.orgacs.orgacs.org
Competing Metabolic Pathways for Thiolactone Ring Opening
Once the initial hydrolysis of prasugrel forms the thiolactone intermediate (R-95913), its subsequent conversion involves two competing metabolic pathways for the opening of the thiolactone ring. nih.govacs.orgacs.org These pathways are distinct in their enzymatic drivers, co-factor requirements, and the final products they generate. nih.govacs.org
P450-Dependent Redox Bioactivation
The principal and pharmacologically crucial pathway for the opening of the thiolactone ring is a redox bioactivation process mediated by cytochrome P450 enzymes in the liver. nih.govacs.orgresearchgate.net This pathway is dependent on the presence of NADPH as a cofactor. nih.govacs.org The primary enzymes involved in this step are CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. researchgate.netnih.govdrugbank.compatsnap.com This oxidative process, proceeding through the aforementioned sulfenic acid intermediate, yields the active thiol metabolite, R-138727. nih.govacs.orgacs.org A key structural feature of this active metabolite is the presence of an exocyclic double bond on the piperidine (B6355638) ring. nih.govacs.org
Hydrolytic Pathway via Thioesterases (e.g., PON-1)
A second, competing pathway exists for the metabolism of the thiolactone intermediate. nih.govacs.org This alternative route is a hydrolytic process catalyzed by thioesterases, such as Paraoxonase-1 (PON-1). nih.govacs.org Unlike the P450-dependent pathway, this hydrolytic opening of the thiolactone ring does not require NADPH. nih.govacs.org It has been observed to occur in both human liver microsomes and human sera. nih.govacs.org This pathway leads to the formation of an isomeric thiol metabolite, distinct from the active form. nih.govacs.org In this isomer, the double bond migrates from an exocyclic to an endocyclic position within the piperidine ring, rendering it pharmacologically inactive. nih.govresearchgate.net
| Feature | P450-Dependent Redox Bioactivation | Hydrolytic Pathway (PON-1) |
|---|---|---|
| Primary Enzymes | Cytochrome P450 (CYP3A4, CYP2B6) researchgate.netnih.gov | Thioesterases (e.g., Paraoxonase-1) nih.govacs.org |
| Cofactor Requirement | NADPH-dependent nih.govacs.org | NADPH-independent nih.govacs.org |
| Location | Liver Microsomes nih.govacs.org | Liver Microsomes and Human Sera nih.govacs.org |
| Metabolic Product | Active Thiol Metabolite (R-138727) nih.govacs.org | Inactive Thiol Isomer ("endo-thiol") nih.govacs.org |
| Product Structure | Exocyclic double bond nih.govresearchgate.net | Endocyclic double bond nih.govresearchgate.net |
| Pathway Significance | Major, pharmacologically active pathway nih.govacs.org | Minor, inactivation pathway nih.govnih.gov |
Overall Efficiency of Active Metabolite Generation
The metabolic activation of prasugrel is notably more efficient than that of other thienopyridines like clopidogrel, which contributes to its more potent and consistent antiplatelet effects. nih.govtandfonline.comoup.com The primary reason for this enhanced efficiency lies in the initial step of its biotransformation. tandfonline.com Prasugrel is rapidly and effectively hydrolyzed by human carboxylesterase 2 (hCE2), an enzyme highly expressed in the intestine, to form its thiolactone intermediate (R-95913). mdpi.comresearchgate.nettandfonline.com
This initial activation step is highly efficient and circumvents a major inactivation pathway that significantly limits the bioavailability of clopidogrel's active metabolite. tandfonline.comresearchgate.net In the case of clopidogrel, a large portion (approximately 85%) of the absorbed dose is diverted to an inactive carboxylic acid metabolite by hepatic carboxylesterase 1 (hCE1), leaving only a small fraction to be converted into its active form by P450 enzymes. tandfonline.comresearchgate.net Prasugrel's metabolic design avoids this high-capacity inactivation route, ensuring that a much greater proportion of the prodrug is converted to the necessary thiolactone intermediate, which is then available for the final P450-mediated activation step. tandfonline.com
| Enzyme | Apparent Km / Ks (μM) | Apparent Vmax (nmol/min/μg protein) | Notes |
|---|---|---|---|
| hCE1 | 9.25 | 0.725 | Follows Michaelis-Menten kinetics. |
| hCE2 | 11.1 | 19.0 | Shows Hill kinetics at low concentrations and substrate inhibition at high concentrations. Hydrolysis is at least 25 times greater than with hCE1. |
Compound Names Mentioned in this Article
| Common Name/Code | Chemical Name |
|---|---|
| Prasugrel | 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine researchgate.netnih.gov |
| R-95913 | 2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Thiolactone intermediate) nih.govnih.gov |
| R-138727 | 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid (Active thiol metabolite) drugbank.comnih.gov |
| Sulfenic acid intermediate | A reactive metabolite formed during the oxidative opening of the thiolactone ring acs.orgfigshare.comnih.gov |
| Thiolactone sulfoxide | A proposed reactive intermediate formed from the P450-dependent oxidation of R-95913 acs.orgmdpi.com |
| Dimedone | A chemical agent used to trap and detect the sulfenic acid intermediate acs.orgfigshare.com |
| N-benzyl-imidazole | An inhibitor of cytochrome P450 enzymes acs.org |
| Paraoxon | An inhibitor of thioesterases like PON-1 nih.govacs.org |
P2Y12 Receptor Antagonism
The primary mechanism of action of the prasugrel active metabolite is the antagonism of the P2Y12 receptor, a key player in platelet activation and aggregation. nih.govpatsnap.com
Irreversible Covalent Binding to P2Y12 Receptor
The active metabolite of prasugrel, R-138727, irreversibly binds to the P2Y12 receptor on platelets. ahajournals.orgpatsnap.comdrugbank.com This binding is achieved through the formation of a covalent disulfide bond between a reactive thiol group on the active metabolite and one or more cysteine residues (specifically Cys17 and Cys270) located in the extracellular domain of the P2Y12 receptor. ahajournals.orgecrjournal.comnih.gov This permanent inactivation of the receptor means that platelet function can only be restored through the production of new platelets, a process that typically takes 7 to 10 days. patsnap.com
Ligand Binding Site Interaction
The active metabolite of prasugrel binds to a specific site on the P2Y12 receptor, which is distinct from the binding site of adenosine (B11128) diphosphate (B83284) (ADP), the natural ligand for the receptor. ecrjournal.com Molecular dynamics simulations have shown that the active metabolite, R-138727, occupies a binding pocket formed by residues in the upper half of helices I, II, and III, as well as extracellular loops 1 and 2 of the P2Y12 receptor. nih.gov This binding modifies the receptor's shape, which in turn prevents ADP from binding and initiating the signaling cascade that leads to platelet activation. nih.gov
Downstream Signaling Pathway Modulation
By blocking the P2Y12 receptor, the prasugrel active metabolite effectively interrupts the downstream signaling pathways that are normally triggered by ADP. patsnap.com
Impairment of GPIIb/IIIa Complex Activation
A crucial step in platelet aggregation is the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor complex. ahajournals.orgpatsnap.com The activation of the P2Y12 receptor by ADP is a key signal that leads to the conformational change in the GPIIb/IIIa complex, enabling it to bind to fibrinogen and cross-link platelets. patsnap.comnih.gov The active metabolite of prasugrel, by antagonizing the P2Y12 receptor, prevents this ADP-mediated activation of the GPIIb/IIIa complex. patsnap.comdrugbank.com This impairment of GPIIb/IIIa activation is a central aspect of the anti-aggregatory effect of the prasugrel metabolite. nih.govnih.gov
Effects on ADP-Mediated Cellular Responses
The inhibition of the P2Y12 receptor by the prasugrel active metabolite has a broad impact on various ADP-mediated cellular responses in platelets. nih.gov Research has shown that the active metabolite, R-138727, effectively inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation. nih.govnih.gov This includes the inhibition of P-selectin expression on the platelet surface, which is a marker of α-granule secretion, and a reduction in the formation of leukocyte-platelet aggregates. nih.govahajournals.org Furthermore, the active metabolite has been shown to inhibit platelet procoagulant activity, which is characterized by the expression of phosphatidylserine (B164497) on the platelet surface and the subsequent generation of thrombin. researchgate.net
Pharmacodynamic Characterization in Preclinical Models
In Vitro Studies of Platelet Inhibition
In vitro studies have been fundamental in elucidating the direct effects of prasugrel's active metabolite on platelets, independent of systemic metabolic processes.
The active metabolite of prasugrel (B1678051), R-138727, demonstrates a clear concentration-dependent and time-related inhibition of ADP-induced platelet aggregation. nih.gov Studies using platelet-rich plasma have shown that increasing concentrations of the active metabolite lead to a greater reduction in platelet aggregation. For instance, significant inhibition of platelet aggregation induced by 5 µmol/L ADP was observed at active metabolite concentrations ranging from 125 to 500 ng/mL. nih.gov Low micromolar concentrations of R-138727 have been shown to cause a rapid and consistent inhibition of platelet aggregation and other markers of platelet activation stimulated by ADP. nih.govcapes.gov.br
Interestingly, an intermediate metabolite of prasugrel, R-95913, has been found to have an antagonistic effect. In vitro tests confirmed that this intermediate metabolite can dose-dependently and reversibly antagonize the inhibitory effect of the active metabolite on platelet aggregation. ahajournals.orgnih.gov
Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by Prasugrel Active Metabolite (PAM) This table is interactive. You can sort and filter the data.
| Concentration of PAM (ng/mL) | Agonist | Effect on Platelet Aggregation | Reference |
|---|---|---|---|
| 60 | 5 µmol/L ADP | No significant inhibition | nih.gov |
| 125 | 5 µmol/L ADP | Significant inhibition (P<0.001) | nih.gov |
| 250 | 5 µmol/L ADP | Significant inhibition (P<0.001) | nih.gov |
When compared directly in vitro, the active metabolites of prasugrel (R-138727) and clopidogrel (B1663587) (R-130964) exhibit similar antiplatelet activity. ahajournals.orgnih.govmiddlebury.edu Research in rat platelets revealed comparable IC50 values for inhibiting ADP-induced platelet aggregation, with prasugrel's active metabolite having an IC50 of 1.8 μM and clopidogrel's active metabolite having an IC50 of 2.4 μM. middlebury.edu This indicates that the greater in vivo potency of prasugrel is not due to a more potent active metabolite, but rather to a more efficient generation of this metabolite from the parent prodrug. middlebury.eduoup.comnih.gov
The stereochemistry of R-138727, which is composed of four stereoisomers, plays a critical role in its potency. nih.gov The (R, S)-isomer has been identified as the most potent inhibitor of ADP-induced platelet aggregation, followed by the (R, R)-isomer. nih.gov A mixture of the (R, S)- and (S, R)-isomers (R-99224) showed greater potency than the composite active metabolite R-138727, which in turn was significantly more potent than a mixture of the (R, R)- and (S, S)-isomers (R-100364). nih.gov
Table 2: Comparative In Vitro Potency of Thienopyridine Active Metabolites This table is interactive. You can sort and filter the data.
| Compound | Target | Assay | Potency (IC50) | Animal Model | Reference |
|---|---|---|---|---|---|
| Prasugrel Active Metabolite (R-138727) | P2Y12 | ADP-induced Platelet Aggregation | 1.8 µM | Rat | middlebury.edu |
Ex Vivo Platelet Aggregation Assays in Animal Models
Ex vivo studies, where the drug is administered to an animal and blood is subsequently drawn to measure platelet function, confirm the potent antiplatelet effect of prasugrel. In rats, oral administration of prasugrel resulted in a dose- and time-dependent inhibition of ex vivo platelet aggregation. middlebury.edu These studies demonstrated that prasugrel is approximately 10 times more potent than clopidogrel in this setting, a difference attributed to the more efficient in vivo production of its active metabolite. middlebury.edu The plasma concentration of prasugrel's active metabolite was found to be higher than that of clopidogrel's active metabolite, even when clopidogrel was administered at a tenfold higher dose. middlebury.edu These ex vivo findings bridge the gap between in vitro potency and clinical efficacy, highlighting the importance of metabolic activation. nih.govresearchgate.net
Assessment of Biochemical Markers of Platelet Activation
Beyond aggregation, the pharmacodynamic effects of prasugrel's active metabolite have been assessed by measuring key biochemical markers of platelet activation.
P-selectin is a protein stored in the alpha granules of platelets that is rapidly translocated to the cell surface upon activation. It serves as a crucial marker for platelet activation and its pro-inflammatory potential. researchgate.net The active metabolite of prasugrel, R-138727, has been shown to be a potent inhibitor of ADP-stimulated P-selectin expression on the platelet surface. nih.govlu.se This inhibition is concentration-dependent and confirms that the metabolite blocks not just aggregation but also the release of pro-inflammatory mediators from platelets. capes.gov.br Furthermore, the antagonistic effect of the prasugrel intermediate metabolite (R-95913) on the active metabolite's function was also confirmed using P-selectin expression as a signaling readout. nih.govahajournals.orgnih.gov
Table 3: Summary of Effects on Biochemical Markers This table is interactive. You can sort and filter the data.
| Biochemical Marker | Agonist | Effect of Prasugrel Active Metabolite | Reference |
|---|---|---|---|
| Cyclic AMP (cAMP) | ADP | Prevents the agonist-induced decrease in cAMP levels | middlebury.eduresearchgate.net |
Table of Compound Names
| Generic/Code Name | Type |
| Prasugrel | Prodrug |
| R-138727 | Active Metabolite of Prasugrel |
| R-95913 | Intermediate Metabolite of Prasugrel |
| R-99224 | Mixture of (R, S)- and (S, R)-isomers of R-138727 |
| R-100364 | Mixture of (R, R)- and (S, S)-isomers of R-138727 |
| Clopidogrel | Prodrug |
| R-130964 | Active Metabolite of Clopidogrel |
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation
The phosphorylation status of the vasodilator-stimulated phosphoprotein (VASP) is a key biomarker for assessing the activity of P2Y12 receptor antagonists, including the active metabolite of prasugrel. VASP is an intracellular protein that, in its phosphorylated state (P-VASP), is involved in the inhibition of platelet aggregation. The P2Y12 receptor, when activated by adenosine (B11128) diphosphate (B83284) (ADP), leads to the dephosphorylation of VASP, thereby promoting platelet activation. The active metabolite of prasugrel, by blocking the P2Y12 receptor, prevents this dephosphorylation, leading to higher levels of P-VASP and consequently, inhibition of platelet aggregation.
In preclinical investigations, the effect of prasugrel's active metabolite on VASP phosphorylation has been characterized in vitro. In studies using human platelet-rich plasma, the addition of ADP leads to a significant decrease in VASP phosphorylation. nih.gov The active metabolite of prasugrel, R-138727, counteracts this effect in a concentration-dependent manner.
One study demonstrated that in ADP-stimulated platelets, a high concentration (500 ng/mL) of the prasugrel active metabolite (PAM) significantly increased VASP phosphorylation. nih.gov This effect is quantified using a platelet reactivity index (PRI), where a lower PRI indicates greater inhibition of P2Y12 and thus higher levels of VASP phosphorylation. The study reported that 500 ng/mL of PAM resulted in a mean PRI of less than 50%. nih.gov
Interestingly, the same study explored the interaction between the prasugrel active metabolite and a prasugrel inactive metabolite (PIM). It was observed that pre-incubation of platelets with a high concentration (500 ng/mL) of the inactive metabolite counteracted the increase in VASP phosphorylation induced by the active metabolite. nih.gov This suggests a potential antagonistic interaction at the level of the P2Y12 receptor or downstream signaling pathways.
The relationship between VASP phosphorylation and platelet aggregation has been shown to be strongly correlated. nih.gov Studies comparing VASP phosphorylation with light transmission aggregometry (LTA), a traditional method for measuring platelet aggregation, have demonstrated a high degree of concordance. nih.gov This supports the use of VASP phosphorylation as a reliable pharmacodynamic marker for the antiplatelet effects of prasugrel's active metabolite.
The following table summarizes the in vitro effects of the prasugrel active metabolite on VASP phosphorylation in ADP-stimulated human platelets.
| Compound | Concentration | Effect on VASP Phosphorylation | Platelet Reactivity Index (PRI) |
| Prasugrel Active Metabolite (PAM) | 500 ng/mL | Increased phosphorylation | < 50% |
| Prasugrel Inactive Metabolite (PIM) + PAM | 500 ng/mL each | Counteracted PAM-induced increase | Increased relative to PAM alone |
Metabolite Mediated Biological Interactions and Modulations
Functional Modulation by Intermediate Metabolites
Recent research has uncovered a previously unknown biological function for the supposedly inactive intermediate metabolite of prasugrel (B1678051) (PIM; R-95913).
Molecular dynamics simulations suggest that this antagonism likely occurs because PIM competes with PAM for the same binding site on the P2Y12 receptor. nih.govahajournals.org PIM appears to bind non-covalently and reversibly to this site, thereby hindering the irreversible binding of the active metabolite. ahajournals.org
The relative concentration of the intermediate metabolite (PIM) to the active metabolite (PAM) is a critical determinant of the net antiplatelet effect. nih.gov Research has shown a strong correlation between the PAM/PIM ratio and the inhibition of ADP-induced platelet aggregation. nih.govahajournals.org In fact, this ratio was found to be a better predictor of platelet inhibition than the concentration of PAM alone. nih.gov
Table 2: Ex Vivo Pharmacokinetic Findings of Chewed vs. Integral Prasugrel Administration
| Parameter | Chewed Prasugrel (n=17) | Integral Prasugrel (n=15) | P-value |
|---|
Data presented as median (25th-75th percentile). Sourced from a study on ST-segment-elevation myocardial infarction patients. nih.govahajournals.org
Structure Activity Relationship Sar of Prasugrel Metabolites
Influence of Thiol Group Configuration on Bioactivity
The bioactivation of prasugrel (B1678051) culminates in the formation of a reactive thiol-containing metabolite, R-138727. A key structural feature of this active metabolite is the cis-configuration of the exocyclic double bond in relation to the thiol group. nih.gov In vitro studies using human liver microsomes have shown that while trans-thiol isomers can be formed, particularly in the presence of thiols like glutathione, the cis-isomer is the predominantly formed and pharmacologically active species. nih.govresearchgate.net
The presence of human liver cytosol significantly reduces the formation of the trans-thiol metabolites, suggesting that cytosolic esterases play a role in favoring the formation of the active cis-isomer. nih.gov This stereoselectivity in metabolism underscores the critical importance of the cis-thiol configuration for the bioactivity of the prasugrel metabolite. The precise geometry of the cis-isomer is essential for its subsequent interaction with the P2Y12 receptor. While direct comparative bioactivity data in the form of IC50 values for the purified cis and trans isomers is not extensively published, the lack of detection of the trans-isomer in the serum of patients treated with thienopyridines points towards its limited physiological relevance and/or activity. nih.gov
Stereochemical Requirements for P2Y12 Receptor Binding
The active metabolite of prasugrel, R-138727, is a mixture of four stereoisomers due to the presence of two chiral centers. These isomers are designated as (R,S), (R,R), (S,S), and (S,R), with the first letter indicating the configuration at the sulfur-bearing carbon and the second at the benzylic position. nih.gov Research has demonstrated a clear stereoselective requirement for potent P2Y12 receptor inhibition.
Studies evaluating the individual stereoisomers have revealed a distinct rank order of potency in both P2Y12 receptor binding assays and functional platelet aggregation assays. The (R,S)-isomer is the most potent inhibitor, followed by the (R,R)-isomer. nih.gov The isomers with an (S)-configuration at the thiol-bearing carbon are significantly less active. This highlights that the (R)-configuration of the reactive thiol group is a critical determinant for high-affinity binding and effective inhibition of the P2Y12 receptor. nih.gov The active metabolite irreversibly binds to cysteine residues, specifically Cys97 and Cys175, on the P2Y12 receptor, and the correct stereochemistry is crucial for positioning the thiol group for this covalent interaction.
Table 1: Relative Potency of Prasugrel Active Metabolite (R-138727) Stereoisomers
| Stereoisomer | Configuration (Thiol, Benzylic) | Relative Potency for P2Y12 Inhibition |
|---|---|---|
| Isomer 1 | (R,S) | Most Potent |
| Isomer 2 | (R,R) | Potent |
| Isomer 3 | (S,S) | Less Potent |
| Isomer 4 | (S,R) | Less Potent |
Data derived from in vitro studies assessing inhibition of ADP-induced platelet aggregation. nih.gov
Analog Synthesis and Biological Evaluation
The synthesis of analogs based on the prasugrel scaffold provides valuable insights into the SAR and can lead to the development of agents with improved properties. While the synthesis of prasugrel itself is well-documented, the chemical synthesis of its highly reactive active metabolite, R-138727, has proven to be challenging. nih.gov
Researchers have explored the synthesis of various thienopyridine analogs to understand the contribution of different structural motifs to antiplatelet activity. For instance, a series of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine, a core structure related to prasugrel's intermediate, have been synthesized and evaluated for their ability to inhibit ADP-induced platelet aggregation in rats.
In one such study, various amino acid moieties were attached to the thienopyridine core. The biological evaluation of these analogs demonstrated that the nature of the amino acid substituent significantly influences the antiplatelet potency. The results from this study are summarized in the table below.
Table 2: Biological Evaluation of Synthesized Thienopyridine Analogs
| Compound | R Group (Amino Acid) | Inhibition of Platelet Aggregation (%) at 1 mg/kg |
|---|---|---|
| Analog 1 | L-Alanine | 35.2 ± 5.1 |
| Analog 2 | L-Valine | 45.8 ± 6.3 |
| Analog 3 | L-Leucine | 52.1 ± 7.5 |
| Analog 4 | L-Phenylalanine | 60.3 ± 8.2 |
| Prasugrel | - | 75.6 ± 9.8 |
Data represents the mean ± SD of the inhibitory effect on ADP-induced platelet aggregation in rats.
These findings indicate that modifications to the core structure can modulate the biological activity, offering a pathway for the rational design of novel P2Y12 inhibitors. The exploration of different substituents allows for the fine-tuning of physiochemical and pharmacological properties, potentially leading to agents with a more favorable therapeutic window.
Advanced Analytical Methodologies for Prasugrel Metabolites
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of prasugrel (B1678051) and its metabolites from various matrices, including bulk drugs and biological samples. au.edu.syaust.edu.sy Its application ranges from quality control of pharmaceutical formulations to the analysis of complex biological samples.
Reverse-Phase HPLC (RP-HPLC)
Reverse-Phase HPLC (RP-HPLC) is the most common chromatographic mode used for the analysis of prasugrel and its derivatives. au.edu.syaust.edu.sy This technique utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.
Several RP-HPLC methods have been developed and validated for determining prasugrel and its related substances. au.edu.sy For instance, one method achieved chromatographic separation on a Luna C18 column using a mobile phase of acetonitrile (B52724) and 0.05M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) in a 75:25 (v/v) ratio, with a flow rate of 0.6 ml/min and UV detection at 245 nm. researchgate.net Another validated method for impurity determination used a Gemini C18 column with a mobile phase consisting of a buffer (0.05M Potassium dihydrogen orthophosphate) and a 10% v/v water in acetonitrile mixture, at a flow rate of 1.0 ml/min. sphinxsai.com The retention time for prasugrel hydrochloride in one such method was found to be 3.78 min. researchgate.net These methods are validated according to ICH guidelines for parameters like linearity, precision, accuracy, and robustness. au.edu.sysphinxsai.comnih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase (Column) | Luna C18 (5µm, 150mm × 4.60mm) researchgate.net | Gemini C18 (250 x 4.6 mm), 5 µm sphinxsai.com | Zorbax, SB-Phenyl (250×4.6mm), 5μ researchgate.net |
| Mobile Phase | Acetonitrile: 0.05M Ammonium Acetate buffer (pH 4.5) (75:25 v/v) researchgate.net | Potassium Dihydrogen Orthophosphate (0.05M) buffer : (10%v/v water in Acetonitrile) (30:70 v/v) sphinxsai.com | Buffer (pH 6.5 with Triethylamine and potassium dihydrogen ortho phosphate) : Acetonitrile: Water (90:10) [40-60 v/v] researchgate.net |
| Flow Rate | 0.6 ml/min researchgate.net | 1.0 ml/min sphinxsai.com | 1.2 ml/min researchgate.net |
| Detection | UV at 245 nm researchgate.net | UV (wavelength not specified) | UV at 235 nm researchgate.net |
| Linearity Range | Not Specified | 10-160 μg/ml for prasugrel researchgate.net | 50-150 ppm for Prasugrel HCl researchgate.net |
| LOD/LOQ (Prasugrel) | Not Specified | 0.25 μg/ml / 0.75 μg/ml researchgate.netnih.gov | Not Specified |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. A sensitive, specific, and rapid UHPLC–tandem mass spectrometer (UHPLC–MS/MS) method has been developed for analyzing selected drugs, including prasugrel, in human urine samples. researchgate.net For the analysis of prasugrel and its metabolites in human plasma, an ultra-high-performance liquid chromatography system (1290 UHPLC, Agilent Technologies) coupled to a mass spectrometer has been employed, demonstrating the capability of this advanced technique in complex biological matrices. nih.gov Furthermore, a gradient reverse-phase UPLC method was developed for the quantitative determination of prasugrel and its process-related impurities. researchgate.net
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with liquid chromatography, it provides exceptional selectivity and sensitivity for quantifying drug metabolites in complex biological fluids.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS methods have been reported for the analysis of prasugrel and its degradation products. researchgate.netnih.gov In one study, LC-MS was used to investigate two primary degradation products formed under alkaline and thermal stress conditions. researchgate.net By analyzing the fragmentation patterns, the study identified that the products resulted from the hydrolysis of the acetate ester moiety of prasugrel. researchgate.net The high sensitivity and specificity of LC-MS make it an invaluable tool for identifying unknown impurities and characterizing metabolic pathways.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of prasugrel metabolites in biological samples due to its superior sensitivity and specificity. nih.govsigmaaldrich.com This technique involves two stages of mass analysis, which significantly reduces background noise and allows for precise measurement at very low concentrations.
Fast and sensitive LC-MS/MS-based bioanalytical assays have been developed and validated to quantify both the active (R-138727) and inactive metabolites of prasugrel in human plasma. researchgate.netnih.govsigmaaldrich.com These assays typically use a triple quadrupole mass spectrometer operating with positive electrospray ionization (ESI+). researchgate.netnih.govsigmaaldrich.com Quantification is performed in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For the derivatized active metabolite R-138727, the transition of m/z 498.3 → 206.0 has been used for quantification. nih.gov
These methods have been rigorously validated, demonstrating excellent accuracy and precision. For the active metabolite, a validated concentration range of 0.5 to 250 ng/mL has been established, with an inter-batch accuracy ranging from -7.00% to 5.98% and precision from 0.98% to 3.39%. nih.govsigmaaldrich.com The lower limit of quantification (LLOQ) for the active metabolite is consistently reported at 0.5 ng/mL or lower. nih.govnih.gov For inactive metabolites, a validated range of 1 to 500 ng/mL has been reported, with inter-day accuracy from -10.5% to 12.5% and precision from 2.4% to 6.6%. nih.govsigmaaldrich.com
| Parameter | Active Metabolite (R-138727) Assay | Inactive Metabolites Assay |
|---|---|---|
| Technique | LC-MS/MS nih.govsigmaaldrich.com | LC-MS/MS nih.govsigmaaldrich.com |
| Instrumentation | Triple Quadrupole Mass Spectrometer researchgate.netnih.govsigmaaldrich.com | Triple Quadrupole Mass Spectrometer researchgate.netnih.govsigmaaldrich.com |
| Ionization | Positive Electrospray Ionization (ESI+) researchgate.netnih.govsigmaaldrich.com | Positive Electrospray Ionization (ESI+) researchgate.netnih.govsigmaaldrich.com |
| MRM Transition | m/z 498.3 → 206.0 (derivatized) nih.gov | Analyte-specific |
| Linear Dynamic Range | 0.5 to 250 ng/mL nih.govsigmaaldrich.com; 0.2 to 120 ng/mL nih.gov | 1 to 500 ng/mL nih.govsigmaaldrich.com |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL nih.govsigmaaldrich.comnih.gov; 0.2 ng/mL nih.gov | 1 ng/mL nih.govsigmaaldrich.com |
| Accuracy | -7.00% to 5.98% (inter-batch) nih.govsigmaaldrich.com | -10.5% to 12.5% (inter-day) nih.govsigmaaldrich.com |
| Precision (%RSD) | 0.98% to 3.39% (inter-batch) nih.govsigmaaldrich.com | 2.4% to 6.6% (inter-day) nih.govsigmaaldrich.com |
Sample Preparation and Derivatization Techniques
Effective sample preparation is critical to remove interfering substances and ensure the stability of the analytes prior to instrumental analysis. For the analysis of prasugrel metabolites in human plasma, blood samples are typically collected in pre-cooled EDTA tubes. researchgate.netnih.gov Solid-phase extraction (SPE) has been successfully used as a sample clean-up and concentration step before LC-MS/MS analysis. nih.gov
A crucial aspect of analyzing prasugrel's active metabolite (R-138727) is its inherent instability. The thiol group in the active metabolite is highly reactive. ahajournals.org To overcome this, a derivatization step is essential and must be performed immediately after blood collection. nih.govsigmaaldrich.com The active metabolite is reacted with a stabilizing agent, such as 2-bromo-3'-methoxyacetophenone or 3′-methoxyphenacyl bromide, in acetonitrile. researchgate.netnih.govnih.govcapes.gov.br This reaction stabilizes the metabolite by forming a stable thioether derivative, allowing for accurate and reproducible quantification during sample processing, storage, and analysis. nih.govsigmaaldrich.comcapes.gov.br
Stabilization of Unstable Metabolites (e.g., with 3'-methoxyphenacyl bromide)
The principal active metabolite of prasugrel, R-138727, contains a reactive thiol group, making it highly unstable and prone to oxidation and other degradation pathways. researchgate.netsci-hub.se To overcome this instability during sample collection, processing, and storage, a critical step is the immediate derivatization of the thiol group. One effective and widely used derivatizing agent for this purpose is 3'-methoxyphenacyl bromide. nih.gov
The derivatization reaction involves the alkylation of the thiol group of R-138727 by 3'-methoxyphenacyl bromide, forming a stable thioether derivative. This process effectively "caps" the reactive thiol, preventing its degradation and allowing for accurate quantification. Research studies have demonstrated that reacting blood samples with a solution of 3'-methoxyphenacyl bromide in acetonitrile within 30 seconds of collection is essential to stabilize the active metabolite. nih.gov This immediate derivatization ensures the integrity of the analyte from the point of collection through to analysis. researchgate.net The stabilized derivative can then be reliably measured using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Optimization for Research Sample Analysis
The analysis of prasugrel metabolites in research samples, particularly for pharmacokinetic and pharmacodynamic studies, demands highly sensitive, selective, and validated analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its superior specificity and sensitivity. researchgate.netnih.govumsb.ac.id
Optimization of LC-MS/MS methods for research samples involves several key aspects:
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate the derivatized active metabolite and other metabolites from endogenous plasma components. nih.govnih.gov Optimization of the mobile phase composition, gradient elution, and column chemistry is crucial for achieving good peak shape, resolution, and short analysis times.
Mass Spectrometric Detection: Tandem mass spectrometry, operating in the multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. researchgate.netnih.gov The specific precursor-to-product ion transitions for the derivatized active metabolite and an appropriate internal standard are monitored.
Validated LC-MS/MS methods for the active metabolite of prasugrel have demonstrated excellent performance characteristics, making them suitable for demanding research applications.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Prasugrel Active Metabolite (R-138727) Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Linear Dynamic Range | 0.2 - 120 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | nih.gov |
| Intra-batch Precision (% RSD) | 3.9 - 9.6% | nih.gov |
| Inter-batch Precision (% RSD) | 3.9 - 9.6% | nih.gov |
| Intra-batch Accuracy | 95.2 - 102.2% | nih.gov |
| Inter-batch Accuracy | 95.2 - 102.2% | nih.gov |
Other Analytical Approaches (e.g., UV Spectrophotometry, HPTLC)
While LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and specificity, other analytical techniques like UV spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) have been developed and validated for the determination of prasugrel and its metabolites, particularly in pharmaceutical formulations. jocpr.comajpaonline.comejbps.com
UV Spectrophotometry:
UV spectrophotometric methods are simple, cost-effective, and rapid for the quantification of prasugrel in bulk drug and tablet dosage forms. ajpaonline.comajpaonline.com These methods are based on the principle of measuring the absorbance of the drug at its wavelength of maximum absorption (λmax). For prasugrel hydrochloride, the λmax has been reported to be around 218 nm in methanol. ajpaonline.com The method is typically validated for linearity, accuracy, and precision according to ICH guidelines.
Table 2: Validation Parameters of a UV Spectrophotometric Method for Prasugrel Hydrochloride
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 5 - 30 µg/mL | ajpaonline.com |
| Regression Coefficient (r²) | 0.997 | ajpaonline.com |
| Limit of Detection (LOD) | 0.1178 µg/mL | ajpaonline.com |
| Limit of Quantification (LOQ) | 0.3571 µg/mL | ajpaonline.com |
High-Performance Thin-Layer Chromatography (HPTLC):
HPTLC is another valuable technique for the analysis of prasugrel, offering the advantage of simultaneous analysis of multiple samples, which can be cost-effective and increase throughput. ejbps.comjocpr.com A stability-indicating HPTLC method has been developed for the determination of prasugrel and its degradation products. jocpr.com The method involves spotting the samples on a pre-coated silica (B1680970) gel HPTLC plate, developing the plate in a suitable mobile phase, and then scanning the plate with a densitometer at a specific wavelength.
A developed HPTLC method for the simultaneous estimation of prasugrel and aspirin (B1665792) used a mobile phase of Carbon Tetrachloride: Ethyl Acetate: Acetic Acid (7.5:2.4:0.1, v/v/v) and densitometric scanning at 240 nm. ejbps.com
Table 3: HPTLC Method Parameters for Prasugrel Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Stationary Phase | TLC aluminum plates precoated with silica gel 60 GF254 | ejbps.com |
| Mobile Phase | Carbon Tetrachloride: Ethyl Acetate: Acetic Acid (7.5:2.4:0.1, v/v/v) | ejbps.com |
| Rf value (Prasugrel) | 0.58 | ejbps.com |
| Detection Wavelength | 240 nm | ejbps.com |
| Linearity Range (Prasugrel) | 150 - 900 ng/spot | ejbps.com |
| Regression Coefficient (r²) (Prasugrel) | 0.9981 | ejbps.com |
These alternative methods, while not as sensitive as LC-MS/MS for bioanalysis, provide reliable and validated options for quality control and routine analysis of prasugrel in pharmaceutical products.
Comparative Mechanistic Pharmacology of Thienopyridine Active Metabolites
Comparison of Bioactivation Pathways (e.g., with Clopidogrel)
Both prasugrel (B1678051) and clopidogrel (B1663587) are prodrugs that necessitate bioactivation by cytochrome P450 (CYP) enzymes to form their active metabolites, which then irreversibly inhibit the P2Y12 receptor on platelets. researchgate.net However, the efficiency and specific pathways of this activation process differ significantly between the two drugs.
Clopidogrel undergoes a two-step oxidative process that is heavily reliant on CYP enzymes, particularly CYP2C19, for both steps. researchgate.net A significant portion, around 85%, of the absorbed clopidogrel dose is first hydrolyzed by esterases to an inactive carboxylic acid derivative, leaving only a small fraction available for the crucial two-step activation in the liver. researchgate.net
In contrast, prasugrel's bioactivation is a more efficient process. It is rapidly hydrolyzed by esterases, primarily carboxylesterase 2, to an inactive intermediate metabolite (R-95913). nih.gov This intermediate is then converted to the active metabolite, R-138727, in a single, CYP-dependent step. researchgate.netnih.gov While CYP enzymes are involved, the process is not as heavily dependent on a single enzyme like CYP2C19, as is the case with clopidogrel. researchgate.net This more streamlined and efficient bioactivation leads to a more extensive formation of its active metabolite compared to clopidogrel. nih.govfda.gov
The differing reliance on specific CYP enzymes also has clinical implications. Genetic variations in CYP2C19 can significantly impact the metabolism of clopidogrel, leading to variability in patient response. researchgate.netresearchgate.net Conversely, the antiplatelet effect of prasugrel is less affected by these genetic polymorphisms. researchgate.netcornell.edu
Comparative In Vitro Antiplatelet Potency of Active Metabolites
Once converted to their active forms, the metabolites of both prasugrel (R-138727) and clopidogrel exhibit similar in vitro antiplatelet potency. nih.govnih.gov Studies have shown that both active metabolites inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation with comparable efficacy. nih.gov For instance, in one study using rat platelets, the IC50 values for inhibiting ADP-induced platelet aggregation were 1.8 µM for prasugrel's active metabolite and 2.4 µM for clopidogrel's active metabolite, indicating similar inhibitory power at the molecular level. nih.gov
This suggests that the observed greater in vivo antiplatelet effect of prasugrel is not due to a more potent active metabolite, but rather to its more efficient generation, leading to higher plasma concentrations of the active compound. nih.govnih.gov
Differences in Pharmacokinetic/Pharmacodynamic Relationships in Preclinical Models
Preclinical studies in animal models have consistently demonstrated that prasugrel is approximately 10-fold more potent than clopidogrel in inhibiting platelet aggregation and thrombus formation. nih.gov This enhanced in vivo potency is directly linked to the more efficient generation of its active metabolite. nih.gov
In rats, oral administration of prasugrel resulted in a more potent and time-dependent inhibition of ex vivo platelet aggregation compared to clopidogrel. nih.gov Despite administering a tenfold higher dose of clopidogrel, the plasma concentration of prasugrel's active metabolite was still higher, underscoring the superior efficiency of its bioactivation pathway. nih.gov
The pharmacokinetic profile of prasugrel's active metabolite, R-138727, is characterized by rapid absorption and a mean time to peak plasma concentration of about 30 minutes. nih.gov The pharmacokinetics are linear and dose-proportional. nih.gov In contrast, the generation of clopidogrel's active metabolite is slower and results in lower plasma concentrations, which correlates with a less potent and more variable antiplatelet response. nih.gov
The relationship between the plasma concentration of the active metabolite and the inhibition of platelet aggregation is a key differentiator. The higher and more consistent plasma levels of prasugrel's active metabolite lead to a more rapid, potent, and consistent inhibition of platelet function compared to clopidogrel. nih.govresearchgate.net
Table 1: Pharmacokinetic and Pharmacodynamic Comparison of Prasugrel and Clopidogrel Active Metabolites
Comparative Receptor Binding and Downstream Signaling
The active metabolites of both prasugrel and clopidogrel are irreversible antagonists of the P2Y12 receptor, a key receptor for ADP on the platelet surface. researchgate.netnih.gov The active metabolite's reactive thiol group forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor, leading to its permanent inactivation for the life of the platelet. nih.gov
While the fundamental mechanism of receptor inactivation is the same, recent research suggests potential nuances in the interaction. An intermediate metabolite of prasugrel (R-95913) has been found to act as a weak, reversible inhibitor that may compete with the active metabolite for the same binding site on the P2Y12 receptor. nih.gov When concentrations of this intermediate are high, it can negatively impact the antiplatelet activity of the active metabolite. nih.gov
The downstream signaling cascade initiated by P2Y12 receptor activation involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govnih.gov This reduction in cAMP facilitates platelet activation. By blocking the P2Y12 receptor, the active metabolites of thienopyridines prevent this decrease in cAMP, thereby inhibiting platelet activation and aggregation. nih.gov This is reflected in the phosphorylation levels of vasodilator-stimulated phosphoprotein (VASP), a sensitive marker for P2Y12 inhibition. nih.gov Due to the more efficient generation of its active metabolite, prasugrel leads to a greater and more consistent inhibition of the P2Y12 signaling pathway compared to clopidogrel. diva-portal.org
Emerging Research Avenues and Methodological Advancements
Novel Biocatalytic Synthesis Approaches for Metabolites
The generation of prasugrel's active metabolite for research and clinical reference has traditionally relied on complex chemical syntheses that often result in low yields. nih.gov To overcome these limitations, researchers are turning to biocatalysis, which utilizes enzymes to perform specific chemical transformations.
Recent studies have demonstrated the successful use of unspecific peroxygenases (UPOs), enzymes that can mimic the P450-dependent oxidation step in prasugrel's bioactivation pathway. nih.govnih.gov A notable approach involves a one-pot synthesis method. In the case of prasugrel (B1678051), a cascade reaction was developed using porcine liver esterase (PLE) to first hydrolyze the ester bond of the parent drug to form the intermediate thiolactone metabolite (R-95913), followed by the action of a UPO from the agaric fungus Marasmius rotula (MroUPO). nih.gov This biocatalytic cascade, optimized for pH, solvent, and reductant concentration, successfully converted the intermediate into the active thiol metabolite (R-138727) with a reported yield of 44%. nih.gov This enzymatic approach represents a more efficient and selective alternative to traditional chemical methods, providing sufficient material for structural elucidation, use as a reference standard, and for in vitro cellular assays. nih.gov
| Parameter | Details |
| Enzyme Cascade | Porcine Liver Esterase (PLE) followed by Marasmius rotula Unspecific Peroxygenase (MroUPO) |
| Reaction Type | One-pot, two-step biocatalytic synthesis |
| Substrate | Prasugrel |
| Intermediate | Thiolactone Metabolite (R-95913) |
| Final Product | Active Thiol Metabolite (R-138727) |
| Reported Yield | 44% |
| Advantages | Circumvents complex multi-stage chemical syntheses, higher yield, high purity |
In Silico Modeling and Simulation of Metabolite Interactions
Computational methods, particularly in silico modeling and molecular dynamics (MD) simulations, have become indispensable tools for elucidating the complex interactions between prasugrel metabolites and their molecular target, the P2Y12 receptor. nih.gov These simulations provide a dynamic, atom-level view of how these compounds bind to and affect the receptor.
MD simulations have been instrumental in explaining clinical observations, such as the antagonistic effect of the prasugrel intermediate metabolite (PIM; R-95913) on the activity of the prasugrel active metabolite (PAM; R-138727). nih.govahajournals.org These computational studies revealed that PIM, while inactive on its own, can occupy the same binding pocket on the P2Y12 receptor as PAM. nih.govnih.gov The binding of PIM is non-covalent and reversible, but its presence can physically compete with PAM, thereby reducing PAM's ability to form its irreversible covalent bond with the receptor. nih.govahajournals.orgresearchgate.net This competition helps to explain why high plasma concentrations of PIM can lead to reduced platelet inhibition, even with adequate levels of PAM. nih.govahajournals.org
Furthermore, modeling studies have identified the specific amino acid residues crucial for the interaction. The active metabolite, R-138727, has been shown to interact with cysteine residues Cys97 and Cys175 on the P2Y12 receptor. nih.gov These residues are believed to form a disulfide bridge, and the irreversible action of R-138727 is dependent on its interaction with this site, which is located near the ADP binding site of the receptor. nih.govresearchgate.net
| Modeling Finding | Implication |
| PIM and PAM Binding Site | Both the intermediate (PIM) and active (PAM) metabolites occupy the same binding pocket on the P2Y12 receptor. nih.govnih.gov |
| Nature of PIM Binding | PIM binds non-covalently and reversibly, acting as a competitive antagonist to PAM. ahajournals.orgresearchgate.net |
| Key Receptor Residues for PAM | PAM forms an irreversible bond involving cysteine residues Cys97 and Cys175. nih.gov |
| Pharmacodynamic Explanation | The ratio of PAM to PIM is a critical determinant of the overall antiplatelet effect. nih.govahajournals.org |
Exploration of Metabolite Effects in Diverse Biological Systems
While the primary therapeutic effect of prasugrel's active metabolite is the inhibition of platelet aggregation, emerging research indicates that its biological influence extends to other cell types, particularly those involved in inflammation. nih.gov
Studies have specifically investigated the in vitro effects of a prasugrel metabolite mixture on human neutrophils. nih.gov The findings demonstrate that these metabolites can significantly inhibit key neutrophil functions, including chemotaxis (transmigration) in response to inflammatory signals and the expression of the surface receptor CD16. nih.gov Moreover, prasugrel metabolites were shown to decrease the formation of neutrophil-platelet aggregates, which are known to play a role in thrombo-inflammatory conditions. nih.gov This inhibition of neutrophil activation was linked to a reduction in intracellular calcium mobilization and the phosphorylation of extracellular-signal–regulated kinase (ERK), a key signaling protein. nih.gov Interestingly, these anti-inflammatory effects on neutrophils appear to be independent of the P2Y12 receptor, suggesting an alternative mechanism of action in these cells. nih.gov
Other research has shown that the inhibitory effect of the active metabolite R-138727 on platelets is more potent in whole blood compared to platelet-rich plasma. nih.gov This suggests that interactions with other blood cells, such as leukocytes and red blood cells, enhance the net antiplatelet effect, highlighting the importance of studying these metabolites within a complete biological system. nih.gov The active metabolite has also been shown to inhibit procoagulant and pro-inflammatory responses from platelets, such as sCD40L release and microparticle formation. nih.gov
| Biological System | Observed Effect of Prasugrel Metabolites |
| Human Neutrophils | Inhibition of transmigration, reduced CD16 expression, decreased neutrophil-platelet aggregation. nih.gov |
| Neutrophil Signaling | Decreased agonist-induced calcium mobilization and ERK phosphorylation. nih.gov |
| Whole Blood vs. PRP | Enhanced inhibition of platelet activation in whole blood, suggesting a role for other blood cells. nih.gov |
| Platelet Pro-inflammatory Responses | Inhibition of sCD40L release and microparticle formation. nih.gov |
Development of Advanced Probes and Tracers for Metabolite Research
Advancing the understanding of prasugrel metabolite pharmacokinetics and pharmacodynamics relies on the development of sensitive and specific detection methods. Research in this area leverages both established and emerging technologies.
Radiolabeling remains a fundamental tool. Studies have utilized [14C]prasugrel to trace the drug's absorption, metabolism, and excretion, allowing for the quantification of total radioactivity and the identification of major metabolites in plasma, urine, and feces. researchgate.net Another key technique is the radioligand binding assay, which uses molecules like 33P-2MeSADP to directly measure the number of available P2Y12 receptors on platelets. whiterose.ac.uk This assay has been critical in vitro to demonstrate how effectively prasugrel's active metabolite blocks the receptor and to study competitive interactions with other drugs. whiterose.ac.ukwhiterose.ac.uk
The field of fluorescent probe development offers powerful future possibilities for real-time analysis of metabolite activity in living systems. nih.govmdpi.com Although specific probes for prasugrel metabolites are not yet widely reported, the principles are well-established. These probes are designed to change their fluorescent properties (e.g., intensity or color) upon reacting with a specific enzyme or binding to a target molecule. mdpi.com Advanced probes utilize mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Fluorescence Resonance Energy Transfer (FRET) to signal the presence and activity of target molecules with high sensitivity and spatiotemporal resolution. nih.govmdpi.com The application of such technology could enable the visualization of where and how prasugrel metabolites interact within cells and tissues in real-time, offering a significant leap beyond current analytical methods that rely on blood sampling. mdpi.com
| Method/Probe Type | Application in Metabolite Research |
| Radiolabeling ([14C]prasugrel) | Tracing drug disposition and metabolic pathways in vivo. researchgate.net |
| Radioligand Binding Assay (33P-2MeSADP) | Quantifying available P2Y12 receptors and assessing receptor blockade by metabolites in vitro. whiterose.ac.uk |
| Fluorescent Probes (Emerging) | Potential for real-time imaging of metabolite distribution, concentration, and enzyme activity in live cells and tissues. nih.govmdpi.com |
Compound Names
| Abbreviation / Trivial Name | Chemical Name |
| Prasugrel | 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| PAM / R-138727 | 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid |
| PIM / R-95913 | 2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone |
Q & A
Q. What analytical methods are validated for quantifying prasugrel's active and inactive metabolites in human plasma?
A two-step LC/MS/MS approach is recommended. For the active metabolite , derivatization with 2-bromo-3'-methoxyacetophenone immediately after blood collection is critical to stabilize the analyte. The validated range is 0.5–250 ng/mL with interbatch accuracy (-7.0% to 5.98%) and precision (0.98–3.39%). For inactive metabolites , extraction without derivatization suffices, with a validated range of 1–500 ng/mL and interday accuracy (-10.5% to 12.5%) and precision (2.4–6.6%). Dilution factors (5x for inactive, 10x for active) are validated for high-concentration samples .
Q. How does prasugrel's metabolic pathway differ from clopidogrel, and what are the implications for experimental design?
Prasugrel undergoes rapid hydrolysis by intestinal CES2 to form a thiolactone intermediate, which is then converted to its active metabolite via hepatic CYP450 enzymes. In contrast, clopidogrel relies on hepatic CYP2C19 for both steps, with competing hydrolysis by CES1 reducing active metabolite yield. This difference explains prasugrel’s higher metabolic efficiency (2–3× greater active metabolite exposure) and reduced interpatient variability. When designing comparative studies, use platelet aggregation assays (e.g., light transmittance aggregometry) and measure active metabolite AUC and Cmax to quantify pharmacokinetic-pharmacodynamic relationships .
Q. What stability challenges exist for prasugrel’s active metabolite, and how are they mitigated in bioanalytical workflows?
The active metabolite is highly labile in biological matrices due to rapid hydrolysis. Immediate derivatization with 2-bromo-3'-methoxyacetophenone in blood samples stabilizes the thiol group, enabling reliable quantification. Storage at -70°C is recommended post-derivatization. Stability validation should include freeze-thaw cycles and short-term room-temperature exposure (≤2 hours) .
Advanced Research Questions
Q. How do CYP2C19 polymorphisms affect prasugrel’s pharmacodynamics compared to clopidogrel?
In a crossover study of Chinese subjects, prasugrel’s active metabolite exposure (AUC) varied minimally across CYP2C19 phenotypes:
| Phenotype | Prasugrel AUC0–t (ng·h/mL) | Clopidogrel AUC0–t (ng·h/mL) |
|---|---|---|
| Rapid Metabolizers | 56.2 | 12.1 |
| Intermediate Metabolizers | 54.8 | 8.3 |
| Poor Metabolizers | 48.7 | 4.9 |
| Platelet inhibition (IPA) with prasugrel remained consistent (80–84% across phenotypes), whereas clopidogrel’s IPA dropped to 36.8% in poor metabolizers. This supports prasugrel’s independence from CYP2C19 genetic variability, unlike clopidogrel . |
Q. What experimental models resolve contradictions in prasugrel’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
In vitro-in vivo extrapolation (IVIVE) using rat models demonstrates prasugrel’s ED50 for ADP-induced platelet inhibition is 1.9 mg/kg, versus 8.0 mg/kg for ticagrelor. However, prasugrel’s active metabolite is less potent in vitro (IC50 10 µM vs. ticagrelor’s 0.1 µM), highlighting the importance of prodrug conversion efficiency. To reconcile this, use ex vivo platelet-rich plasma (PRP) assays and measure metabolite stability in whole blood .
Q. How does ethanol coadministration alter prasugrel’s bioavailability and antiplatelet efficacy?
Ethanol inhibits CES2 in the intestine, reducing prasugrel’s conversion to its thiolactone intermediate. In rat models, ethanol decreased prasugrel’s active metabolite Cmax by 40%, prolonging Tmax by 2 hours. Contrastingly, ethanol enhances clopidogrel’s efficacy by inhibiting CES1. For mechanistic studies, use intestinal perfusion models and CYP450 isoform-specific inhibitors .
Q. What novel applications exist for prasugrel’s active metabolite beyond antiplatelet therapy?
Prasugrel’s active metabolite (R-138727) shows antimalarial activity against Plasmodium falciparum (IC50 20 µM), achieving >90% parasite growth inhibition. However, its instability in culture media necessitates derivatization or continuous infusion. Compare efficacy to suramin (IC50 100 µM) using SYBR Green assays and flow cytometry .
Methodological Considerations
- Platelet Function Assays : Use VerifyNow P2Y12 or VASP phosphorylation assays to quantify residual platelet reactivity in prasugrel-treated samples .
- Drug Interaction Studies : Co-administer prasugrel with morphine (reduces Cmax by 31%) or ketoconazole (CYP3A inhibitor, reduces Cmax by 34–46%) to assess PK modulation .
- Structural Characterization : Employ chiral chromatography and NMR to distinguish diastereoisomers (e.g., cis-R-138727 vs. trans-R-138727) in synthetic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
